molecular formula C18H14N4O4S B10863042 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B10863042
M. Wt: 382.4 g/mol
InChI Key: KUZCHZKKNIWBBN-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with hydroxy and phenyl groups, a sulfanyl linkage, and a nitrophenyl acetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors such as benzaldehyde and urea, the pyrimidine ring is synthesized through a cyclization reaction.

    Introduction of the Hydroxy and Phenyl Groups: The pyrimidine ring is then functionalized with hydroxy and phenyl groups using suitable reagents and conditions.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting the functionalized pyrimidine with a thiol compound.

    Acetamide Formation: Finally, the nitrophenyl acetamide moiety is attached through an acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring and the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidine and phenyl derivatives.

Scientific Research Applications

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
  • N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyrimidine ring and phenyl groups.
  • Biological Activity: Variations in biological activity due to differences in molecular structure.
  • Uniqueness: The specific combination of hydroxy, phenyl, sulfanyl, and nitrophenyl acetamide groups in 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide contributes to its unique properties and potential applications.

Properties

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14N4O4S/c23-16-10-15(12-4-2-1-3-5-12)20-18(21-16)27-11-17(24)19-13-6-8-14(9-7-13)22(25)26/h1-10H,11H2,(H,19,24)(H,20,21,23)

InChI Key

KUZCHZKKNIWBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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